Bienvenue dans la boutique en ligne BenchChem!

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Peptide stability Proteolysis D-amino acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (Boc‑D‑cyclobutylalanine, CAS 478183‑61‑8) is a tert‑butyloxycarbonyl‑protected, non‑proteinogenic D‑α‑amino acid that carries a cyclobutylmethyl side chain. The compound belongs to the class of N‑Boc‑protected alanine derivatives and is employed as a chiral building block in solid‑phase and solution‑phase peptide synthesis as well as in the construction of peptidomimetic drug candidates.

Molecular Formula C12H21NO4
Molecular Weight 243.30
CAS No. 478183-61-8
Cat. No. B1649352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
CAS478183-61-8
Molecular FormulaC12H21NO4
Molecular Weight243.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
InChIKeyCXKVEJHPQAZLCY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Cyclobutylalanine (CAS 478183‑61‑8): A Protected, Non‑Canonical D‑Amino Acid for Chiral Peptide Synthesis and Medicinal Chemistry


(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (Boc‑D‑cyclobutylalanine, CAS 478183‑61‑8) is a tert‑butyloxycarbonyl‑protected, non‑proteinogenic D‑α‑amino acid that carries a cyclobutylmethyl side chain [1]. The compound belongs to the class of N‑Boc‑protected alanine derivatives and is employed as a chiral building block in solid‑phase and solution‑phase peptide synthesis as well as in the construction of peptidomimetic drug candidates . Its distinctive features—a D‑configuration that confers resistance to proteolytic degradation, a cyclobutane ring that introduces conformational rigidity, and a Boc group that enables orthogonal protection—make it a strategically important intermediate when researchers require a defined stereochemistry and a constrained aliphatic side chain that cannot be achieved with canonical L‑amino acids or simpler aliphatic analogs.

Why Generic Boc‑Amino Acids or Racemic Mixtures Cannot Replace Boc‑D‑Cyclobutylalanine


Substituting Boc‑D‑cyclobutylalanine with a simpler Boc‑amino acid (e.g., Boc‑D‑alanine or Boc‑L‑leucine) or with its enantiomer (Boc‑L‑cyclobutylalanine) introduces changes in three critical properties simultaneously: stereochemical configuration, side‑chain shape/hydrophobicity, and conformational flexibility. In peptide sequences, inversion of configuration from D to L abolishes the proteolytic stability that D‑residues provide, while replacement of the cyclobutyl group with a linear alkyl or aromatic side chain alters the local backbone dihedral angles and the overall three‑dimensional fold [1]. Furthermore, using a racemic (DL) mixture instead of the enantiopure R‑form introduces ambiguity in structure‑activity relationships and may compromise the reproducibility of biological assays [2]. The quantitative evidence below demonstrates that these differences are measurable and can determine the success or failure of a synthesis or a biological study.

Quantitative Differentiation of Boc‑D‑Cyclobutylalanine from Its Closest Analogs


D‑Configuration Confers Proteolytic Stability Unavailable to L‑Enantiomers

Boc‑D‑cyclobutylalanine possesses the R absolute configuration. In peptides, D‑amino acids are known to resist proteolytic cleavage by endogenous proteases, extending half‑life. A quantitative study demonstrated that a peptide analogue (KSL7) containing two D‑amino acids exhibited a significantly longer half‑life than its all‑L counterpart (KSL) when incubated in serum [1]. By contrast, Boc‑L‑cyclobutylalanine, the enantiomer used in Boceprevir, is susceptible to standard proteolytic degradation pathways that recognize L‑residues. For researchers designing long‑acting peptide therapeutics or stable probes, the D‑configuration is a prerequisite that cannot be met by the L‑form.

Peptide stability Proteolysis D-amino acid

Optimized Hydrophobicity Window: LogP of Boc‑Cyclobutylalanine Positioned Between Boc‑Alanine and Boc‑Phenylalanine

The computed partition coefficient (LogP) of Boc‑DL‑cyclobutylalanine is 2.36, which lies between that of Boc‑alanine (LogP ≈0.98) and Boc‑phenylalanine allyl ester (LogP ≈3.24) [1][2][3]. This intermediate hydrophobicity is valuable in medicinal chemistry: it provides sufficient lipophilicity for membrane permeability while avoiding the excessive hydrophobicity and potential off‑target binding associated with aromatic side chains. The cyclobutyl group therefore offers a ‘sweet spot’ for lead optimization when a moderate increase in lipophilicity is desired without introducing a phenyl ring.

Hydrophobicity LogP Lead optimization

Cyclobutane Ring Introduces Conformational Rigidity Absent in Acyclic Aliphatic Amino Acids

Incorporation of a cyclobutane‑containing amino acid restricts the conformational freedom of the peptide backbone. NMR and computational studies on a β‑tetrapeptide alternating cyclobutane and β‑alanine residues demonstrated a highly rigid central fragment stabilized by a persistent 14‑membered hydrogen‑bonded ring; temperature coefficients and NOESY data confirmed that the cyclobutane residue locks the peptide into a folded conformation [1]. In contrast, replacement with a linear aliphatic amino acid (e.g., Boc‑D‑alanine) introduces additional rotatable bonds and leads to a more flexible, less ordered structure [1].

Conformational constraint Peptide folding Rigidity

Boc Protection Enables Orthogonal Deprotection Schemes Incompatible with Fmoc‑Protected Analogs

The Boc (tert‑butyloxycarbonyl) group is cleaved under acidic conditions (e.g., TFA), whereas the Fmoc group is removed under basic conditions (e.g., piperidine). This orthogonality means Boc‑D‑cyclobutylalanine can be used in Boc/Bzl‑based solid‑phase peptide synthesis (SPPS) strategies that are preferred for long or difficult sequences, for base‑sensitive peptides, or when acid‑labile side‑chain protection is desired [1]. Fmoc‑D‑cyclobutylalanine, while commercially available, tethers the user to Fmoc/tBu chemistry and cannot be employed in Boc‑based protocols without additional protection group manipulation .

Peptide synthesis Protecting group Orthogonality

Validated Utility in Protease Inhibitor Scaffolds: The Cyclobutylalanine Motif in Boceprevir and SARS‑CoV‑2 MPro Inhibitors

The P1 position of the approved HCV protease inhibitor boceprevir and its repurposed SARS‑CoV‑2 MPro inhibitors is occupied by a β‑cyclobutylalanyl moiety [1]. Structure‑activity relationship studies on boceprevir‑based MPro inhibitors showed that the P1 cyclobutylalanine residue makes strong hydrophobic interactions with the protease active site, contributing to high in vitro potency; 20 analogues were evaluated, and the P1 cyclobutylalanyl group was among the optimal moieties identified [2]. While these inhibitors use the L‑configured cyclobutylalanine, the D‑configured Boc‑protected building block serves as the entry point for synthesizing D‑cyclobutylalanine‑containing analogues for exploring stereochemical structure‑activity relationships that are inaccessible with the L‑form alone.

Antiviral Protease inhibitor Boceprevir

High‑Impact Application Scenarios for Boc‑D‑Cyclobutylalanine (CAS 478183‑61‑8)


Design of Proteolytically Stable Peptide Therapeutics

When developing peptide drugs intended for oral or systemic administration, incorporation of D‑amino acids is a first‑line strategy to extend half‑life against serum proteases [1]. Boc‑D‑cyclobutylalanine provides both the D‑configuration for stability and the cyclobutyl side chain for conformational restriction, making it a dual‑purpose building block for long‑acting therapeutic peptides.

Solid‑Phase Peptide Synthesis Under Boc/Bzl Chemistry

Laboratories employing Boc‑based SPPS for difficult sequences or acid‑sensitive peptides require N‑Boc‑protected amino acids [2]. Boc‑D‑cyclobutylalanine is directly compatible with Boc/Bzl protocols, whereas its Fmoc counterpart cannot be used without a protecting‑group swap, saving synthetic steps and reducing cost.

Structure‑Activity Relationship Exploration of Protease Inhibitors

The P1 cyclobutylalanine residue is a critical pharmacophore in boceprevir‑class HCV and SARS‑CoV‑2 MPro inhibitors [3]. Boc‑D‑cyclobutylalanine enables the synthesis of D‑configured analogues that probe stereochemical SAR around the P1 site, potentially uncovering inhibitors with improved selectivity or resistance profiles.

Conformationally Constrained Peptide Library Construction

The cyclobutane ring restricts backbone dihedral angles and promotes folded secondary structures such as 14‑helices [4]. Incorporating Boc‑D‑cyclobutylalanine into combinatorial peptide libraries introduces rigidity at defined positions, facilitating the discovery of hits with pre‑organized bioactive conformations.

Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.